Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinolinecarboxylate family This compound is characterized by its unique structural features, including a cyclopentyl group, a bromo-dimethoxyphenyl group, a chlorophenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the hexahydroquinoline core, followed by the introduction of the bromo-dimethoxyphenyl and chlorophenyl groups through substitution reactions. The final step involves the cyclopentylation of the quinolinecarboxylate.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions, including precise temperature control, the use of catalysts, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
The uniqueness of Cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H31BrClNO5 |
---|---|
Molecular Weight |
600.9g/mol |
IUPAC Name |
cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H31BrClNO5/c1-16-27(30(35)38-20-6-4-5-7-20)28(21-14-25(36-2)26(37-3)15-22(21)31)29-23(33-16)12-18(13-24(29)34)17-8-10-19(32)11-9-17/h8-11,14-15,18,20,28,33H,4-7,12-13H2,1-3H3 |
InChI Key |
YKANYHZMUSZSKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4Br)OC)OC)C(=O)OC5CCCC5 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4Br)OC)OC)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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